N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide
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Overview
Description
N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a complex organic compound that features a unique combination of a benzodioxepin ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves multiple steps:
Formation of the Benzodioxepin Ring: This step involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxepin ring.
Attachment of the Indole Moiety: The indole ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Amidation Reaction: The final step involves the formation of the amide bond between the benzodioxepin and indole moieties, typically using carbodiimide reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide
- This compound
Uniqueness
This compound is unique due to its specific combination of a benzodioxepin ring and an indole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H21N3O4 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C21H21N3O4/c25-20(14-6-7-18-19(12-14)28-11-3-10-27-18)22-8-9-23-21(26)16-13-24-17-5-2-1-4-15(16)17/h1-2,4-7,12-13,24H,3,8-11H2,(H,22,25)(H,23,26) |
InChI Key |
KFCARMFISUSLEO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43)OC1 |
Origin of Product |
United States |
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